2-Bromo-6-fluoro-4-iodobenzoic acid

Beschreibung

Chemical Nomenclature and Structural Identification

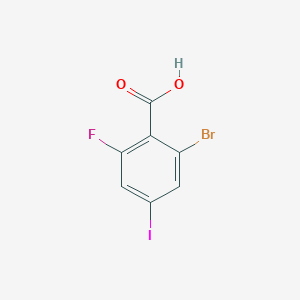

2-Bromo-6-fluoro-4-iodobenzoic acid is a polyhalogenated benzoic acid derivative with the systematic IUPAC name 2-bromo-6-fluoro-4-iodobenzoic acid . Its molecular formula is $$ \text{C}7\text{H}3\text{BrFIO}_2 $$, and it has a molecular weight of 344.90 g/mol. The compound’s structure features a benzene ring substituted with bromine at position 2, fluorine at position 6, iodine at position 4, and a carboxylic acid group at position 1 (Figure 1).

The SMILES notation for this compound is $$ \text{O=C(O)C1=C(F)C=C(I)C=C1Br} $$, which reflects the spatial arrangement of substituents. The InChIKey identifier, $$ \text{BYGGHZKVKAAUSF-UHFFFAOYSA-N} $$, provides a unique digital fingerprint for its chemical structure. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy typically validates such configurations, though specific crystallographic data for this compound remain unpublished.

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-6-fluoro-4-iodobenzoic acid |

| Molecular Formula | $$ \text{C}7\text{H}3\text{BrFIO}_2 $$ |

| Molecular Weight | 344.90 g/mol |

| CAS Registry Number | 1260382-05-5 |

| SMILES | $$ \text{O=C(O)C1=C(F)C=C(I)C=C1Br} $$ |

| InChIKey | BYGGHZKVKAAUSF-UHFFFAOYSA-N |

Figure 1. Structural representation of 2-bromo-6-fluoro-4-iodobenzoic acid.

Historical Development and Discovery

The synthesis of 2-bromo-6-fluoro-4-iodobenzoic acid emerged in the early 21st century, coinciding with advancements in halogenation techniques for aromatic compounds. Its CAS registry (1260382-05-5) indicates formal recognition around 2012–2013, though earlier synthetic routes for analogous halogenated benzoic acids date to the 1990s. The compound’s development aligns with industrial demand for intermediates in pharmaceuticals and agrochemicals, where polyhalogenated aromatics serve as precursors for active ingredients.

Key synthetic strategies involve sequential halogenation of benzoic acid derivatives. For example, one reported method begins with fluorination of a brominated benzaldehyde intermediate, followed by iodination and oxidation to yield the carboxylic acid. Such multi-step processes emphasize precise control over reaction conditions to avoid undesired side products, particularly competing halogen displacements or over-iodination. Patents and academic studies highlight its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex biaryl structures.

Positional Isomerism in Polyhalogenated Benzoic Acids

Positional isomerism significantly influences the physicochemical and reactive properties of polyhalogenated benzoic acids. For 2-bromo-6-fluoro-4-iodobenzoic acid, the specific arrangement of halogens distinguishes it from isomers like 4-bromo-2-fluoro-5-iodobenzoic acid (CAS 1521585-65-8) or 2-bromo-4-fluoro-6-iodobenzoic acid (CAS 1421275-39-9). These isomers vary in dipole moments, melting points, and solubility due to differences in halogen electronegativity and steric effects.

Eigenschaften

IUPAC Name |

2-bromo-6-fluoro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGGHZKVKAAUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzoic acid derivatives. For instance, 2-Amino-6-fluorobenzoic acid can be used as a starting material, which undergoes bromination and iodination under controlled conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-6-fluoro-4-iodobenzoic acid may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-fluoro-4-iodobenzoic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-fluoro-4-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms and carboxylic acid group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-bromo-6-fluoro-4-iodobenzoic acid with structurally related compounds, highlighting substituent positions, molecular weights, and key properties:

*Hypothetical compound inferred from analogs; †Calculated based on formula; ‡No direct CAS found in evidence.

Substituent Effects

- Halogen Diversity: Iodine vs. Bromine/Chlorine: The iodine atom in 2-bromo-6-fluoro-4-iodobenzoic acid introduces steric bulk and polarizability, facilitating cross-coupling reactions (e.g., Ullmann or Sonogashira) compared to smaller halogens like chlorine . Fluorine: The electron-withdrawing fluorine at position 6 enhances acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs, improving solubility in polar solvents .

Methyl vs. Carboxylic Acid Groups :

Research Findings and Data

Physicochemical Properties

*Estimated based on analogs; †Assumed from halogenated benzoic acid trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.